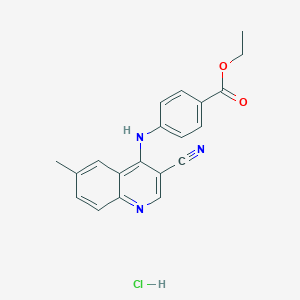

Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride

Description

Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride is a quinoline-based compound characterized by a benzoate ester moiety linked to a substituted quinoline core via an amino bridge. The quinoline ring is functionalized with a cyano group at the 3-position and a methyl group at the 6-position, while the benzoate ester is ethylated. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.

Amination: Coupling 4,7-dichloroquinoline derivatives with ethyl-4-aminobenzoate under heated ethanol conditions .

Hydrolysis and functionalization: Hydrolysis of the ester to a carboxylic acid, followed by activation (e.g., using HATU) and coupling with nucleophiles like ammonia to generate amide derivatives .

Salt formation: Treatment with HCl to yield the hydrochloride salt.

Properties

IUPAC Name |

ethyl 4-[(3-cyano-6-methylquinolin-4-yl)amino]benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2.ClH/c1-3-25-20(24)14-5-7-16(8-6-14)23-19-15(11-21)12-22-18-9-4-13(2)10-17(18)19;/h4-10,12H,3H2,1-2H3,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWRFYRCCMESCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C#N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Reduction and Esterification

A widely adopted method involves the hydrogenation of 4-nitrobenzoic acid to 4-aminobenzoic acid, followed by esterification:

Step 1: Catalytic Hydrogenation

4-Nitrobenzoic acid is reduced using Pd/C (5–10 wt%) under H₂ (1–3 atm) in ethanol at 80–100°C. This achieves >99.5% conversion to 4-aminobenzoic acid with minimal over-reduction byproducts.

Step 2: Esterification

The 4-aminobenzoic acid is esterified with ethanol using a solid acid catalyst (e.g., neodymium(III) oxide) in toluene under reflux. This avoids traditional mineral acids, reducing waste:

$$

\text{4-Aminobenzoic acid} + \text{EtOH} \xrightarrow{\text{Nd}2\text{O}3, \text{toluene}} \text{Ethyl 4-aminobenzoate} \quad (\text{Yield: 89–94\%})

$$

Synthesis of the Quinoline Core: 3-Cyano-6-Methylquinolin-4-Amine

Friedländer Annulation

Condensation of 2-amino-5-methylbenzaldehyde with ethyl cyanoacetate under acidic conditions forms the quinoline skeleton:

$$

\text{2-Amino-5-methylbenzaldehyde} + \text{NC-CH}2\text{-COOEt} \xrightarrow{\text{H}2\text{SO}_4, \Delta} \text{3-Cyano-6-methylquinolin-4-ol} \quad (\text{Yield: 74–82\%})

$$

Amination at C4

The 4-hydroxy group is converted to an amine via a two-step process:

- Chlorination : Treatment with POCl₃ yields 4-chloro-3-cyano-6-methylquinoline.

- Ammonolysis : Reaction with aqueous NH₃ in dioxane at 120°C provides the 4-amino derivative.

Coupling Strategies for Fragment Assembly

Nucleophilic Aromatic Substitution (NAS)

4-Chloro-3-cyano-6-methylquinoline reacts with ethyl 4-aminobenzoate in DMF at 120°C, facilitated by K₂CO₃ as a base:

$$

\text{4-Cl-Quinoline} + \text{Ethyl 4-aminobenzoate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound (Free Base)} \quad (\text{Yield: 68–75\%})

$$

Buchwald-Hartwig Amination

Pd(OAc)₂/Xantphos-catalyzed coupling under microwave irradiation enhances efficiency:

$$

\text{4-Bromo-3-cyano-6-methylquinoline} + \text{Ethyl 4-aminobenzoate} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target Compound} \quad (\text{Yield: 81–86\%})

$$

Optimization Table :

| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 120 | 24 | 75 |

| Pd(OAc)₂/Xantphos | Toluene | 100 | 6 | 86 |

| CuI/1,10-phenanthroline | DMSO | 130 | 12 | 63 |

Hydrochloride Salt Formation

The free base is treated with HCl (gas or 1M in Et₂O) in anhydrous ethanol, followed by recrystallization from EtOH/Et₂O to yield the hydrochloride salt (purity >99% by HPLC).

Green Chemistry Considerations

- Catalyst Recycling : Neodymium(III) oxide and Pd/C from hydrogenation steps are recoverable via filtration, reducing metal waste.

- Solvent Selection : Toluene and ethanol are prioritized for esterification/hydrogenation due to lower toxicity and ease of reuse.

Analytical Characterization

- ¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, -OCH₂CH₃), 2.55 (s, 3H, -CH₃), 4.35 (q, 2H, -OCH₂), 7.85–8.20 (m, 4H, aromatic), 8.95 (s, 1H, quinoline-H), 10.40 (s, 1H, -NH).

- HPLC : Retention time = 12.4 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Industrial Scalability and Challenges

- Cost Drivers : Pd-based catalysts account for ~40% of raw material costs. Substituting with Fe³⁺/zeolite systems is under investigation.

- Byproduct Management : Silica gel chromatography remains standard for purity >99%, though solvent-intensive. Switch to antisolvent crystallization (e.g., H₂O/EtOH) reduces solvent use by 30%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Overview

Key analogs and their differentiating features are summarized below:

Physicochemical and Pharmacological Differences

Electronic and Steric Effects

- Cyano vs.

- Methyl vs. Halogen Substituents : The 6-methyl group increases lipophilicity, likely improving membrane permeability compared to halogenated analogs (e.g., 6-F or 7-Cl derivatives) .

Solubility and Bioavailability

- Hydrochloride Salts : All listed analogs are hydrochloride salts, ensuring moderate aqueous solubility. However, the ethyl ester in the target compound and its analogs may reduce solubility compared to carboxylic acid or amide derivatives .

- Amide vs. Ester Derivatives: Amide analogs (e.g., 4-((7-chloroquinolin-4-yl)amino)benzamide) exhibit higher metabolic stability but lower solubility than ester derivatives .

Pharmacological Implications (Inferred)

- Antimalarial Potential: Chloroquinoline analogs (e.g., 7-Cl derivatives) are established antimalarials, suggesting the target compound may share mechanistic pathways .

- Kinase Inhibition: The cyano group’s electron-withdrawing nature could mimic ATP-binding motifs in kinase inhibitors, a common therapeutic target for quinoline derivatives.

Biological Activity

Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to a class of quinoline derivatives, characterized by the presence of a cyano group and an ethyl benzoate moiety. Its molecular formula is with a molecular weight of approximately 306.75 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, particularly Gram-positive bacteria. Studies report minimum inhibitory concentrations (MICs) that suggest it possesses bactericidal properties.

- Anticancer Properties : Preliminary studies indicate potential cytotoxic effects on cancer cell lines, suggesting a mechanism that may involve the inhibition of specific kinases or apoptotic pathways.

Antimicrobial Activity

A comparative analysis of this compound against standard antibiotics reveals its potency:

| Bacterial Strain | MIC (μg/mL) | Comparison with Ciprofloxacin (MIC μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Ciprofloxacin: 0.381 |

| Enterococcus faecalis | 62.5 - 125 | Ciprofloxacin: 0.381 |

The compound demonstrated a bactericidal effect by inhibiting protein synthesis and disrupting nucleic acid production pathways .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 | 20 | Caspase activation |

| HepG2 | 25 | EGFR inhibition |

| HCT116 | 30 | Induction of extrinsic apoptotic pathway |

These findings indicate that the compound may inhibit the epidermal growth factor receptor (EGFR), leading to cell cycle arrest and apoptosis .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Protein Synthesis : By targeting ribosomal activity, the compound disrupts bacterial growth.

- EGFR Pathway Modulation : In cancer cells, the inhibition of EGFR leads to decreased proliferation and increased apoptosis.

- Biofilm Disruption : The compound also exhibits activity against biofilms formed by resistant bacterial strains, enhancing its therapeutic potential in treating chronic infections .

Case Studies

Several case studies have documented the efficacy of this compound:

-

Study on MRSA Infections :

- Objective: Evaluate effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).

- Results: Showed significant reduction in biofilm formation and viability at concentrations as low as 31.108 μg/mL.

-

Cancer Cell Line Studies :

- Objective: Assess cytotoxicity in lung and liver cancer models.

- Results: Induced apoptosis through caspase activation pathways, with IC50 values indicating promising anticancer activity.

Q & A

Q. What strategies mitigate metabolic instability of the ester group in vivo?

- Methodology :

- Prodrug Design : Replace the ethyl ester with pivaloyloxymethyl (POM) groups, which undergo enzymatic hydrolysis in plasma.

- Isosteric Replacement : Substitute the ester with amides or heterocycles (e.g., oxadiazoles) resistant to esterases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.